molecular formula C20H23N5O2S B2674348 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide CAS No. 923185-60-8

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2674348
CAS No.: 923185-60-8
M. Wt: 397.5
InChI Key: XXBMWUXOXBYWAA-UHFFFAOYSA-N
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Description

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with ethylamino and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions. The ethylamino group is introduced via nucleophilic substitution using ethylamine.

The phenyl ring with the sulfonamide group is prepared separately through sulfonation of a methylbenzene derivative, followed by the introduction of the sulfonamide group using an appropriate amine. The final step involves coupling the pyrimidine and phenyl-sulfonamide intermediates through a nucleophilic aromatic substitution reaction, typically under basic conditions and elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions, automated systems for precise reagent addition, and advanced purification techniques such as crystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where different nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis in bacteria, thereby exerting its antibacterial effects. In cancer research, the compound may interfere with cell signaling pathways, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease, with a different therapeutic application.

    Sulfanilamide: The simplest sulfonamide, used as a precursor in the synthesis of more complex derivatives.

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine and phenyl rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-4-21-19-13-15(3)22-20(24-19)23-16-8-10-17(11-9-16)25-28(26,27)18-7-5-6-14(2)12-18/h5-13,25H,4H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBMWUXOXBYWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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